

GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of **GSK1904529A**, a potent, orally active, and ATP-competitive small-molecule inhibitor. The document details its inhibitory activity against its primary targets, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), and its high degree of selectivity against a broad range of other kinases. Methodologies for key in vitro assays are described, and the core signaling pathways affected by **GSK1904529A** are visually represented.

Core Target Profile and Potency

GSK1904529A is a highly potent inhibitor of both IGF-1R and the closely related IR.[1][2] It acts as a reversible, ATP-competitive inhibitor.[1][3] The inhibitory activity of **GSK1904529A** has been quantified through various in vitro assays, demonstrating nanomolar efficacy against its primary targets.

Table 1: In Vitro Enzymatic Inhibitory Activity of GSK1904529A



Target	Parameter	Value (nM)	Notes
IGF-1R	IC50	27 ± 10	In vitro kinase assay with purified enzyme. [1]
IR	IC50	25 ± 11	In vitro kinase assay with purified enzyme. [1]
IGF-1R	Ki	1.6	Enzyme-inhibitor binding value.[3][4]
IR	Ki	1.3	Enzyme-inhibitor binding value.[3][4]

Table 2: Cellular Inhibitory Activity of GSK1904529A

Cell Line	Target Phosphorylation	Parameter	Value (nM)
NIH-3T3/LISN (IGF- 1R overexpressing)	IGF-1R	IC50	22 ± 8[1][4]
NIH-3T3-hIR (human IR overexpressing)	IR	IC50	19 ± 8[4]

Target Selectivity Profile

A key characteristic of **GSK1904529A** is its high selectivity for IGF-1R and IR. The compound has been profiled against a large panel of other kinases and has demonstrated minimal activity, highlighting its specificity.

Table 3: Kinase Selectivity Panel for GSK1904529A



Kinase Panel	Number of Kinases Tested	Result
Serine/Threonine and Tyrosine Kinases	45	IC50 > 1 μM for all kinases tested.[1][4]
KinaseProfiler Screening (Millipore)	233	Poor activity observed against this panel.[1]

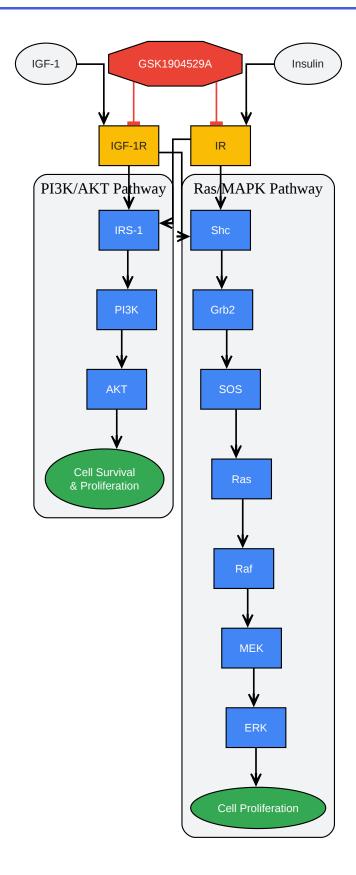
This high degree of selectivity indicates that **GSK1904529A** is a focused inhibitor, which can be advantageous in minimizing off-target effects. The compound is over 100-fold more selective for IGF-1R/IR than for other kinases such as Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3]

Mechanism of Action and Signaling Pathway Inhibition

GSK1904529A exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently blocks major signal transduction pathways that are crucial for cell proliferation, survival, and motility.[1][4][5][6]

The primary downstream pathways affected by the inhibition of IGF-1R and IR include the PI3K/AKT and the Ras/MAPK pathways. **GSK1904529A** has been shown to decrease the phosphorylation of key signaling molecules such as AKT, Insulin Receptor Substrate 1 (IRS-1), and Extracellular signal-regulated kinase (ERK).[1][4][7] This blockade of downstream signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis.[1] [3][4][5]





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Caption: Inhibition of IGF-1R and IR Signaling by GSK1904529A.



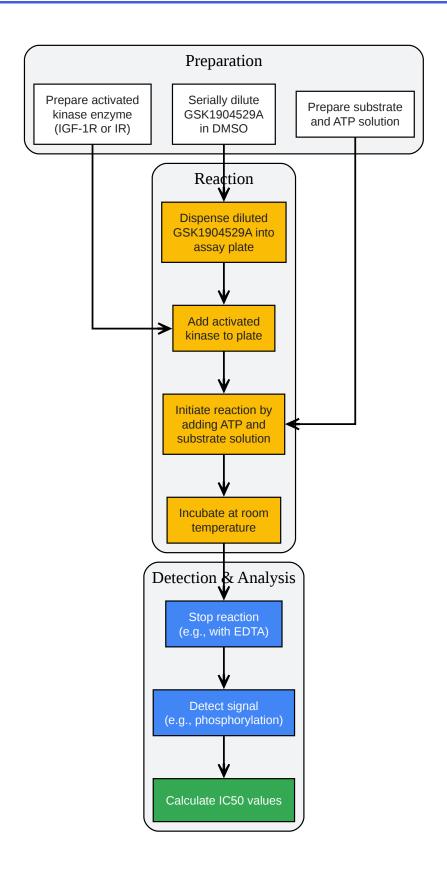
Experimental Protocols

The following sections detail the methodologies used in the in vitro kinase assays to determine the inhibitory profile of **GSK1904529A**.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of **GSK1904529A** against purified IGF-1R and IR enzymes.





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Caption: General workflow for in vitro kinase IC50 determination.



Materials and Reagents:

- Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins for the intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[3]
- GSK1904529A dissolved in DMSO (e.g., 10 mM stock solution).[3]
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA), 3 mM DTT, 1 mM CHAPS.[3]
- ATP.
- Substrate peptide (e.g., biotin-aminohexyl-AEEEEYMMMMAKKKK-NH2).[3]
- EDTA for stopping the reaction.

Procedure:

- Enzyme Activation: The kinase enzymes (final concentration ~2.7 μM) are pre-activated by incubation in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM ATP.[3]
- Inhibitor Preparation: GSK1904529A is serially diluted in DMSO and dispensed into assay plates (e.g., 100 nL/well).[3]
- Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the activated enzyme (final concentration ~0.5 nM), substrate peptide (e.g., 500 nM), and ATP (e.g., 10 μM) to the wells containing the inhibitor.[3] The total reaction volume is typically around 10 μL.[3]
- Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 1 hour).[3]
- Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA (e.g., 33 μM final concentration).[3]
- Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence, luminescence, or radioactivity-based assays.



 Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

Cellular Phosphorylation Assay

This assay measures the ability of **GSK1904529A** to inhibit the ligand-induced autophosphorylation of IGF-1R and IR in intact cells.

Cell Lines:

- NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN).[1]
- NIH-3T3 cells overexpressing the human insulin receptor (NIH-3T3-hIR).[4]

Procedure:

- Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with varying concentrations of GSK1904529A for a specified period (e.g., 2 hours).[4]
- Ligand Stimulation: The cells are then stimulated with the respective ligand (e.g., IGF-1 for NIH-3T3/LISN cells) to induce receptor phosphorylation.
- Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.
- Analysis of Phosphorylation: The levels of phosphorylated IGF-1R or IR are determined using methods such as Western blotting or ELISA with phospho-specific antibodies.
- Data Analysis: The IC50 values for the inhibition of receptor phosphorylation are calculated from the dose-response curves.

Summary

GSK1904529A is a potent and highly selective inhibitor of IGF-1R and IR. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed selectivity profile and well-characterized mechanism of action make **GSK1904529A** a valuable tool for research into IGF-1R/IR signaling and a potential candidate for therapeutic development in cancers dependent on this pathway.[1][2]



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